Fmoc-(R)-3-Thienylglycine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJSFSUCQXAJC-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Expanding Role of Unnatural Amino Acids in Peptide Science
The field of peptide science has been significantly broadened by the introduction of unnatural amino acids (UAAs), which are amino acids not found among the 20 genetically coded ones. ontosight.ai These synthetic or naturally occurring non-proteinogenic amino acids are instrumental in modern drug discovery and protein engineering. ontosight.ai Their incorporation into peptide chains can dramatically alter the resulting molecule's structure and function, leading to enhanced therapeutic properties. ontosight.ainetascientific.com
Scientists utilize UAAs to create peptidomimetics—compounds that mimic natural peptides but often exhibit improved characteristics. ontosight.ai By introducing UAAs, researchers can design peptide-based molecules with enhanced stability against enzymatic degradation in the body, a common limitation of natural peptides. netascientific.com This increased stability can lead to better bioavailability and a longer duration of action. ontosight.ai Furthermore, the structural diversity offered by UAAs allows for the fine-tuning of a peptide's binding affinity and selectivity for its biological target. netascientific.com Side chain modifications, a key feature of UAAs, enable the design of drug candidates that can perfectly match their intended receptors or enzymes, potentially increasing potency and reducing off-target effects. ontosight.ai This strategic incorporation of UAAs is a powerful tool for developing new therapeutic agents and molecular probes to better understand complex biological systems. ontosight.ainetascientific.com
Overview of Research Trajectories for Thienylglycine Derivatives in Academic Disciplines
Enantioselective Synthesis of (R)-3-Thienylglycine Precursors
The production of enantiomerically pure (R)-3-thienylglycine is the foundational step for its use in peptide synthesis. As a non-natural arylglycine derivative, its synthesis requires robust asymmetric methodologies to control the stereochemistry at the α-carbon. Key strategies include the use of chiral auxiliaries to direct stereoselective transformations and the application of chiral catalysts in asymmetric reactions.
The asymmetric Strecker synthesis is a powerful method for producing α-amino acids from aldehydes. This approach can be rendered highly diastereoselective through the use of a chiral amine auxiliary. For instance, (R)-phenylglycine amide has been effectively used as a chiral auxiliary in Strecker reactions. nih.govresearchgate.netsemanticscholar.org The process involves a three-component reaction between an aldehyde (in this case, 3-thiophenecarboxaldehyde), a cyanide source (like sodium cyanide), and the chiral amine. The resulting α-aminonitrile is formed with high diastereoselectivity, often facilitated by a crystallization-induced asymmetric transformation where one diastereomer selectively precipitates from the reaction mixture. nih.govresearchgate.net Subsequent hydrolysis of the nitrile and cleavage of the auxiliary yields the desired (S)- or (R)-α-arylglycine. nih.gov
Another prominent strategy involves the catalytic enantioselective arylation of glycine (B1666218) equivalents. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of arylglycines from abundant aryl chlorides. d-nb.inforsc.orgnih.gov In one approach, a chiral Schöllkopf bis-lactim ether derived from tert-leucine is arylated in the presence of a palladium catalyst, achieving high yields and diastereoselectivities. d-nb.info The subsequent acid hydrolysis releases the enantioenriched arylglycine. d-nb.info Furthermore, direct C-H arylation of N-aryl glycine esters with arylboronic acids using a chiral Pd(II)-catalyst represents a more atom-economical approach, demonstrating excellent enantioselectivity. rsc.orgnih.gov
Organocatalysis also offers a metal-free alternative for the enantioselective synthesis of amino acid derivatives. Chiral bifunctional catalysts, such as those based on thiourea-tertiary amine scaffolds, have been used to catalyze cascade reactions to produce functionalized amino acids with high diastereo- and enantioselectivity. rsc.org These methods provide a versatile platform that can be adapted for the synthesis of (R)-3-thienylglycine precursors.
| Methodology | Stereocontrol Element | Typical Substrates | Key Features | Reported Diastereomeric/Enantiomeric Excess |
|---|---|---|---|---|
| Asymmetric Strecker Synthesis | Chiral Auxiliary (e.g., (R)-phenylglycine amide) | Aryl aldehydes, NaCN, Chiral amine | Crystallization-induced asymmetric transformation; high diastereomeric purity. nih.govresearchgate.net | dr > 99:1; ee > 98% nih.govresearchgate.net |
| Pd-Catalyzed Arylation | Chiral Ligand or Chiral Substrate (e.g., Schöllkopf reagent) | Glycine equivalents, Aryl halides/boronic acids | Broad substrate scope including aryl chlorides; applicable to late-stage functionalization. d-nb.info | dr up to 98:2; ee > 91% d-nb.info |
| Organocatalytic Reactions | Chiral Bifunctional Catalyst (e.g., thiourea-based) | (Z)-olefinic azlactones, Aromatic thiols | Metal-free conditions; cascade reactions for complex products. rsc.org | dr up to 99:1; ee up to 97% rsc.org |
Achieving optimal yield and enantiopurity is contingent upon the careful optimization of several reaction parameters. The choice of solvent can significantly influence both the reaction rate and the stereochemical outcome. For instance, in some organocatalytic Michael additions, switching from organic solvents like methanol (B129727) or THF to water or DMF can increase the enantiomeric excess from the 70s to over 80%. researchgate.net
For catalytic systems, the structure of the chiral ligand and the nature of the metal precursor are paramount. In palladium-catalyzed three-component reactions for arylglycine synthesis, the choice of ligand (e.g., iPr-Box) is critical for inducing high enantioselectivity. nih.govbeilstein-journals.org Furthermore, factors such as catalyst loading, reaction temperature, and the presence of additives can have a profound impact. Lowering the catalyst loading may require longer reaction times but can still maintain high yields, though sometimes at the cost of a slight decrease in enantioselectivity. researchgate.net Temperature is another critical variable; while higher temperatures can accelerate the reaction, they may also lead to a reduction in stereoselectivity due to the small energy differences between diastereomeric transition states. Therefore, reactions are often conducted at room temperature or below to maximize enantiopurity. researchgate.netnih.gov
| Parameter | Effect on Reaction | Example/Observation |
|---|---|---|
| Solvent | Can significantly alter yield and enantioselectivity (ee). | In a model Michael addition, switching to DMF increased ee to 82%, while water gave 80% ee with a higher yield compared to other organic solvents. researchgate.net |
| Catalyst/Ligand Structure | Determines the chiral environment and is crucial for high stereoselectivity. | The use of specific chiral Box-ligands in Pd-catalyzed reactions is essential for achieving high ee in arylglycine synthesis. nih.gov |
| Temperature | Lower temperatures generally favor higher enantioselectivity. | Running reactions at room temperature or below is a common strategy to maximize the energy difference between diastereomeric transition states. researchgate.net |
| Additives | Can influence reaction rate and selectivity, though effects are system-dependent. | Addition of benzoic acid in one organocatalytic system did not improve yield or ee. researchgate.net In Pd-catalyzed couplings, ZnCl₂ is a crucial additive. d-nb.info |
| Substrate Concentration/Catalyst Loading | Affects reaction kinetics and can influence stereochemical outcome. | Reducing catalyst loading from 20 mol% to 10 mol% required longer reaction times and resulted in a slight drop in ee (from 91% to 83%). researchgate.net |
Strategic Incorporation of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group
Once enantiomerically pure (R)-3-thienylglycine is obtained, its α-amino group must be protected to prevent self-polymerization and to control the sequence of amide bond formation during peptide synthesis. The Fmoc group is the cornerstone of modern SPPS due to its stability under acidic conditions and its facile removal with a mild base, providing orthogonality with acid-labile side-chain protecting groups. wikipedia.orgcreative-peptides.com
The standard method for introducing the Fmoc group is the reaction of the free amino acid with an Fmoc-donating reagent under basic aqueous conditions, a procedure known as the Schotten-Baumann reaction. total-synthesis.com The two most common reagents for this purpose are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org
The reaction is typically performed in a biphasic system, such as dioxane and aqueous sodium bicarbonate, or in a single phase with DMF and a base. total-synthesis.com The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent. total-synthesis.com While Fmoc-Cl is highly reactive, its use can sometimes lead to the formation of dipeptide and tripeptide impurities. omizzur.com Fmoc-OSu is generally preferred as it is more stable, easier to handle, and the reaction conditions are more controllable, leading to fewer side reactions and a purer final product. total-synthesis.comomizzur.com The reaction with Fmoc-OSu typically proceeds cleanly at room temperature overnight in the presence of a mild base like sodium bicarbonate.
| Reagent | Chemical Name | Advantages | Disadvantages | Typical Reaction Conditions |
|---|---|---|---|---|
| Fmoc-Cl | 9-Fluorenylmethyloxycarbonyl chloride | High reactivity, potentially higher yield. omizzur.com | Moisture sensitive; can lead to di/tripeptide side products. total-synthesis.comomizzur.com | Pyridine/CH₂Cl₂ or NaHCO₃/Dioxane/H₂O. total-synthesis.com |
| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | More stable, easier to handle, fewer side reactions, higher product purity. total-synthesis.comomizzur.com | Slightly lower reactivity than Fmoc-Cl. | NaHCO₃ or Na₂CO₃ in aqueous dioxane or acetone. |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of peptide synthesis, a major focus has been on replacing hazardous solvents commonly used for Fmoc protection and SPPS, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). acs.orgrsc.org Researchers have investigated a range of more environmentally benign solvents.
Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been explored as alternatives to DMF. acs.orgbiotage.comresearchgate.net For these solvents to be viable, they must effectively solvate the reagents and swell the solid-phase resin. Studies have shown that while some green solvents are suitable for the coupling step, they may be less efficient for the Fmoc-deprotection step with piperidine (B6355638). acs.org However, γ-valerolactone has been identified as a promising replacement for DMF in Fmoc removal steps for both polystyrene and ChemMatrix resins. acs.org The development of greener solvent systems is an ongoing effort to make peptide synthesis more sustainable. rsc.org
Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(R)-3-Thienylglycine
This compound serves as a building block in SPPS, where a peptide chain is assembled stepwise while anchored to an insoluble resin support. nih.govpeptide.com The Fmoc/tBu strategy is the most common approach, relying on the base-lability of the N-terminal Fmoc group and the acid-lability of side-chain protecting groups. nih.govaltabioscience.com
The SPPS cycle for incorporating an amino acid like this compound consists of two main steps:
Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed to expose a free amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF. wikipedia.orguci.edu The mechanism involves a β-elimination reaction, which releases the free amine along with dibenzofulvene, which is scavenged by piperidine. altabioscience.comluxembourg-bio.com To address the hazardous nature of piperidine, greener and safer alternatives have been developed, including 4-methylpiperidine (B120128), pyrrolidine, piperazine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgrsc.orgrsc.orgiris-biotech.deresearchgate.net
Coupling: The incoming this compound is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. The carboxyl group of the amino acid is activated to make it more susceptible to nucleophilic attack by the amine. This is accomplished using coupling reagents. Common activators include aminium/uronium salts like HBTU, HATU, and HCTU, or phosphonium (B103445) salts like PyBOP. luxembourg-bio.comsigmaaldrich.commesalabs.com These reagents react with the carboxylic acid to form a highly reactive activated ester in situ, which then readily reacts with the amine to form the peptide bond. The choice of coupling reagent can be critical, especially for sterically hindered or aggregation-prone sequences, with reagents like HATU and COMU known for their high efficiency and suppression of racemization. sigmaaldrich.commesalabs.com
Following the coupling step, the resin is thoroughly washed to remove excess reagents and byproducts before the next deprotection cycle begins. uci.edu This iterative process is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.com
| Step | Reagent Class | Examples | Function |
|---|---|---|---|
| Fmoc Deprotection | Standard Base | Piperidine (20% in DMF) | Removes the N-terminal Fmoc group via β-elimination. wikipedia.org |
| Alternative/Greener Bases | 4-Methylpiperidine, DBU, Pyrrolidine, Piperazine. acs.orgrsc.orgiris-biotech.de | Serve as safer or more sustainable alternatives to piperidine. acs.orgrsc.org | |
| Amino Acid Coupling | Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU, COMU | Activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate peptide bond formation. luxembourg-bio.comsigmaaldrich.com |
| Phosphonium Salts | PyBOP, PyBrOP | Highly effective activators, particularly for difficult couplings. sigmaaldrich.com | |
| Final Cleavage | Strong Acid Cocktail | TFA with scavengers (e.g., TIS, water, EDT) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. peptide.com |
Solution-Phase Synthetic Approaches for this compound Peptides
While SPPS is the dominant methodology for peptide synthesis, solution-phase synthesis remains a valuable approach, particularly for the large-scale production of shorter peptides or for the synthesis of peptide fragments that can be later condensed.
In the context of this compound, solution-phase synthesis offers the advantage of allowing for the purification of intermediates at each step, which can help to ensure the final purity of the peptide. The coupling of this compound in solution typically employs carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). bachem.comspringernature.com To minimize the risk of racemization, these couplings are almost always performed in the presence of an additive like HOBt or Oxyma Pure. sigmaaldrich.com
A common strategy in solution-phase synthesis is fragment condensation, where protected peptide segments are synthesized and purified separately before being coupled together. nih.govpeptide.com This approach can be advantageous for the synthesis of longer peptides containing this compound, as it localizes the challenging coupling steps and allows for the purification of each fragment. The choice of coupling reagent for fragment condensation is critical, with reagents like PyBOP and HBTU often being employed to achieve high yields with minimal racemization. The solubility of the protected peptide fragments can sometimes be a challenge in solution-phase synthesis, requiring careful selection of solvents.
Influence of Thienylglycine Moiety on Peptide Conformation and Secondary Structure
The introduction of a thienyl group from this compound can significantly alter a peptide's three-dimensional structure. This is primarily due to the unique steric and electronic properties of the thienyl ring.
Steric Effects: The bulky thienyl group introduces steric hindrance, which can restrict the conformational freedom of the peptide backbone. This can lead to alterations in the dihedral angles (phi and psi angles) of the peptide chain, potentially favoring specific secondary structures like β-turns or disrupting helical formations.
Electronic Effects: The sulfur atom within the thienyl ring can participate in non-covalent interactions, such as π-stacking with other aromatic residues. These interactions can further stabilize specific folded conformations.
Induction of Specific Structures: The incorporation of non-natural amino acids like thienylglycine can be used to engineer specific secondary structures. rsc.orgmdpi.com For example, depending on the sequence context, it could promote the formation of a fully-extended conformation (C5) or influence the handedness of helices. rsc.orgupc.edu
Table 1: Potential Conformational Effects of Thienylglycine Incorporation
| Structural Aspect | Influence of Thienylglycine | Potential Outcome |
|---|---|---|
| Backbone Dihedral Angles | Steric hindrance from the thienyl group | Altered phi (φ) and psi (ψ) angles, leading to defined turns or kinks. |
| Secondary Structure | Promotion or disruption of regular structures | Stabilization of β-turns, disruption of α-helices, or induction of unique helical structures. |
| Non-Covalent Interactions | π-stacking involving the thienyl ring | Stabilization of tertiary structure through interactions with other aromatic residues. |
| Overall Shape | Increased rigidity and defined conformation | More compact and folded structures compared to flexible glycine-containing peptides. |
Studies on Peptide Stability and Proteolytic Resistance Enhanced by Non-Natural Amino Acid Incorporation
A significant advantage of incorporating non-natural amino acids like (R)-3-Thienylglycine is the enhancement of peptide stability, particularly against enzymatic degradation. nih.govnih.gov
Natural peptides are often susceptible to proteolysis, where enzymes recognize and cleave specific peptide bonds. nih.gov The introduction of a non-natural residue like thienylglycine can disrupt this recognition process. researchgate.netnih.gov
Steric Hindrance for Proteases: The bulky thienyl side chain can sterically hinder the approach of proteases to the peptide backbone, preventing cleavage.
Altered Conformation: The conformational changes induced by thienylglycine can mask protease cleavage sites that would otherwise be exposed in the natural peptide conformation. researchgate.net
Resistance to Degradation: Studies have shown that peptides containing non-natural amino acids, including D-amino acids and other synthetic analogs, exhibit significantly longer half-lives in biological fluids like plasma. frontiersin.orgnih.gov For example, the replacement of L-amino acids with their D-enantiomers has been shown to confer resistance to proteolytic degradation. nih.gov
Table 2: Factors Contributing to Enhanced Stability of Thienylglycine-Containing Peptides
| Mechanism | Description |
|---|---|
| Proteolytic Resistance | The unnatural structure of thienylglycine is not recognized by many common proteases, thus preventing enzymatic cleavage of the peptide backbone. nih.govnih.gov |
| Conformational Stabilization | The rigid structure imposed by the thienyl group can lock the peptide in a conformation that is less susceptible to degradation. researchgate.net |
| Increased Half-Life | By resisting enzymatic breakdown, the peptide remains intact and active for a longer period in a biological environment. nih.govnih.gov |
Molecular Interactions of Thienylglycine-Modified Peptides with Biological Systems
The thienyl moiety of (R)-3-Thienylglycine can significantly influence how a peptide interacts with biological targets such as receptors, enzymes, and membranes. ontosight.ai
Receptor Binding: The unique shape and electronic properties of the thienyl group can lead to novel binding interactions with receptors. This can result in enhanced binding affinity or altered signaling pathways compared to the parent peptide. researchgate.net Research on peptides incorporating similar non-natural amino acids has demonstrated improved binding to specific receptors.
Enzyme Inhibition: Peptides containing thienylglycine can act as inhibitors of enzymes. The thienyl group can fit into active sites, potentially blocking the binding of the natural substrate. ontosight.ai
Membrane Interactions: The hydrophobic nature of the thienyl ring can promote the interaction of the peptide with cell membranes. nih.gov This is particularly relevant for the development of antimicrobial peptides or cell-penetrating peptides, where membrane disruption or translocation is a key part of their mechanism. nih.govresearchgate.net
Table 3: Modes of Interaction for Thienylglycine-Modified Peptides
| Biological Target | Nature of Interaction | Potential Consequence |
|---|---|---|
| Receptors | Hydrophobic and electronic interactions of the thienyl ring with the binding pocket. | Altered binding affinity, specificity, and downstream signaling. |
| Enzymes | The thienyl group can act as a mimic of a natural substrate or bind to allosteric sites. | Inhibition of enzyme activity. ontosight.ai |
| Cell Membranes | Insertion of the hydrophobic thienyl side chain into the lipid bilayer. | Increased membrane permeability or disruption, relevant for antimicrobial activity. nih.govresearchgate.net |
Role of this compound in Modulating Peptide Aggregation
Peptide aggregation is a phenomenon with significant implications in both disease and materials science. nih.gov The incorporation of this compound can have a profound impact on the aggregation propensity of peptides.
Disruption of Aggregation-Prone Sequences: In some cases, the introduction of a bulky, non-natural amino acid can disrupt the beta-sheet structures that are often responsible for amyloid fibril formation. royalsocietypublishing.org By inserting a structure-breaking element, thienylglycine can prevent the self-assembly of aggregation-prone peptides. sigmaaldrich.com
Promotion of Self-Assembly: Conversely, the aromatic Fmoc group itself is known to promote self-assembly through π-π stacking interactions, leading to the formation of hydrogels and other nanostructures. nih.gov The interplay between the Fmoc group and the thienylglycine residue can therefore be used to control the formation of well-defined, self-assembled materials. The balance between the hydrophilic and hydrophobic parts of the molecule is a key factor in this process. nih.gov
Modulation of Aggregation Kinetics: The rate and nature of aggregation can be finely tuned by the presence of thienylglycine. biorxiv.org Depending on the surrounding amino acid sequence, it can either accelerate or slow down the aggregation process. This control is crucial for designing peptide-based materials with specific properties.
Table 4: Influence of this compound on Peptide Aggregation
| Effect | Mechanism | Example Application |
|---|---|---|
| Inhibition of Amyloid Fibril Formation | Steric hindrance from the thienyl group disrupts the formation of intermolecular β-sheets. | Preventing pathological aggregation in diseases like Alzheimer's. royalsocietypublishing.org |
| Promotion of Controlled Self-Assembly | π-π stacking of the Fmoc groups and hydrophobic interactions of the thienyl ring drive the formation of ordered nanostructures. nih.gov | Development of novel biomaterials such as hydrogels for drug delivery. |
| Altered Aggregation Propensity | The specific chemical nature of the thienyl group modifies the intrinsic tendency of a peptide sequence to aggregate. royalsocietypublishing.orgbiorxiv.org | Fine-tuning the physical stability of therapeutic peptide formulations. |
Applications in Medicinal Chemistry and Drug Discovery Research
Structure-Activity Relationship (SAR) Studies of Novel Therapeutic Agents Incorporating Fmoc-(R)-3-Thienylglycine
The incorporation of unnatural amino acids is a cornerstone of modern structure-activity relationship (SAR) studies, allowing for the systematic exploration of how chemical structure influences biological activity. This compound serves as a valuable component in this process, enabling researchers to probe the steric and electronic requirements of peptide-receptor interactions.
The thienyl side chain of (R)-3-Thienylglycine offers a unique aromatic and heterocyclic moiety that can be systematically modified to investigate its impact on the potency and selectivity of a therapeutic agent. Key research findings in SAR studies involving similar unnatural amino acids suggest that modifications to the thienyl ring, such as the introduction of various substituents, can significantly alter the binding affinity and efficacy of a peptide. nih.govmdpi.com For instance, the sulfur atom in the thiophene (B33073) ring can engage in specific interactions with biological targets that are not possible with a simple phenyl ring.
Below is a table summarizing the potential modifications to the thienyl group of this compound and their predicted impact on SAR studies.
| Modification to Thienyl Group | Predicted Impact on SAR | Rationale |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Altered electronic properties, potentially influencing hydrogen bonding and dipole-dipole interactions with the receptor. | These groups can modulate the electron density of the aromatic ring, affecting its interaction with electron-rich or electron-poor pockets in the target protein. |
| Introduction of electron-donating groups (e.g., -CH3, -OCH3) | Enhanced hydrophobic interactions and potential for new hydrogen bond formation. | These groups can increase the lipophilicity of the side chain and introduce new points of interaction with the receptor. |
| Substitution at different positions of the thienyl ring | Probing the spatial requirements of the binding pocket. | The placement of substituents can reveal critical information about the topology of the receptor's active site. |
| Replacement of the thienyl group with other aromatic or heterocyclic systems | Understanding the importance of the specific heteroatom and ring size for biological activity. | This allows for a direct comparison of the contributions of different aromatic systems to the overall activity of the peptide. |
Design and Synthesis of Peptide-Based Drug Candidates and Peptidomimetics
The use of this compound is instrumental in the design and synthesis of novel peptide-based drug candidates and peptidomimetics. chemimpex.comnih.gov The Fmoc protecting group facilitates its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. peptide.comnih.govnih.gov The presence of the unnatural thienylglycine residue can confer several advantageous properties to the resulting peptide, such as increased resistance to proteolytic degradation, improved conformational stability, and enhanced receptor binding affinity. nih.govrsc.orgnih.gov
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. This compound is a key building block in the synthesis of peptidomimetics, where the thienyl ring can serve as a bioisosteric replacement for natural amino acid side chains, such as phenylalanine or tryptophan. nih.gov
The thienyl group of (R)-3-Thienylglycine can participate in a variety of non-covalent interactions with biological receptors, which are crucial for molecular recognition and binding affinity. mdpi.com These interactions include:
Hydrogen Bonding: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donors on the receptor surface.
Hydrophobic Interactions: The aromatic nature of the thienyl ring allows it to engage in hydrophobic interactions with nonpolar regions of the receptor's binding pocket.
π-π Stacking: The electron-rich π-system of the thiophene ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor.
Sulfur-Aromatic Interactions: The sulfur atom can also engage in specific sulfur-aromatic interactions, which are known to contribute to the stability of protein structures and ligand-receptor complexes.
The strategic placement of the thienylglycine residue within a peptide sequence can therefore be used to optimize its binding to a specific target. researchgate.net
Rational drug design aims to create new medications based on a detailed understanding of the biological target. The incorporation of this compound into peptides is a powerful strategy in the rational design of more effective and selective therapeutic agents. researchgate.netresearchgate.net By introducing this unnatural amino acid, medicinal chemists can fine-tune the pharmacological properties of a peptide to achieve:
Increased Potency: The unique interactions afforded by the thienyl group can lead to a higher binding affinity for the target receptor, resulting in increased potency. chemimpex.com
Improved Selectivity: The specific steric and electronic properties of the thienylglycine side chain can be exploited to design peptides that preferentially bind to a desired receptor subtype, thereby reducing off-target effects.
Enhanced Metabolic Stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases, leading to a longer duration of action in the body.
Development of DNA-Encoded Chemical Libraries (DECLs) Utilizing this compound
DNA-Encoded Chemical Libraries (DECLs) have emerged as a powerful technology for the discovery of novel drug leads. researchgate.netnih.gov This technology involves the synthesis of vast libraries of chemical compounds, where each compound is attached to a unique DNA tag that encodes its chemical structure. The use of Fmoc-based peptide synthesis has been adapted for the construction of peptide-based DECLs. delivertherapeutics.comacs.org
This compound is an ideal building block for the creation of diverse peptide DECLs. Its compatibility with standard Fmoc chemistry allows for its efficient incorporation into peptide sequences on a DNA-tagged solid support. nih.gov The inclusion of this and other unnatural amino acids greatly expands the chemical diversity of the library, increasing the probability of identifying potent and selective binders against a wide range of therapeutic targets.
The general workflow for utilizing this compound in DECL synthesis is as follows:
A DNA-tagged starting material is coupled with the first amino acid.
The Fmoc protecting group is removed.
The next Fmoc-protected amino acid, which could be this compound, is added.
This cycle is repeated to generate a library of unique peptide sequences, each with its own DNA barcode.
The entire library is then screened against a protein target of interest to identify binding molecules.
Application in the Development of Biochemical Assays and Diagnostic Tools
The versatility of this compound also extends to the development of biochemical assays and diagnostic tools. Peptides containing this amino acid can be synthesized and then functionalized for various applications. For example, the N-terminus of the peptide can be modified with a reporter molecule, such as a fluorescent dye or biotin, after the final Fmoc deprotection step.
These labeled peptides can be used as probes in a variety of biochemical assays, including:
Fluorescence Polarization Assays: To study peptide-protein interactions in real-time.
Enzyme-Linked Immunosorbent Assays (ELISAs): As high-affinity capture agents for specific analytes.
Western Blotting: To detect the presence of specific proteins in a complex mixture.
Furthermore, peptides incorporating this compound can be immobilized on solid surfaces to create biosensors for the detection of specific biomarkers, making them valuable tools in disease diagnosis and monitoring. chemimpex.com
Advanced Analytical Methodologies for Characterization of Fmoc R 3 Thienylglycine and Its Derivatives
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the analysis of Fmoc-(R)-3-Thienylglycine, offering powerful tools for separating the target compound from impurities and for assessing its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) Optimization for Fmoc-Protected Amino Acids and Peptides
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-protected amino acids, including this compound. The derivatization of amino acids with the 9-fluorenylmethoxycarbonyl (Fmoc) group introduces a strong chromophore, making them readily detectable by UV detectors and enhancing their retention on reversed-phase columns. nih.gov
Optimization of HPLC methods is crucial for achieving accurate purity determination and for resolving the enantiomers of chiral amino acids. For Fmoc-amino acids, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. Typical stationary phases include C8 and C18 columns, which separate compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components. nih.gov
For the specific challenge of separating enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs have demonstrated success in resolving a wide range of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.com The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The optimization of mobile phase composition, including the type and concentration of organic modifiers and additives, is critical for achieving baseline resolution of the enantiomers. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 or C8, 5 µm | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Provides protons to suppress ionization of carboxyl groups and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier for eluting the analyte. |
| Gradient | Linear gradient from low to high %B | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at 265 nm or 301 nm | Wavelengths for detecting the Fmoc group. |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | For the separation of (R) and (S) enantiomers. |
Ultra-High-Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound and its derivatives, UHPLC is particularly advantageous for high-throughput screening applications, such as in process development and quality control where rapid analysis of numerous samples is required. chromatographyonline.comfao.org
The primary benefits of UHPLC in this context are the dramatically reduced analysis times and increased peak capacities. chromatographyonline.com A separation that might take 20-30 minutes on an HPLC system can often be completed in under 5 minutes using UHPLC, without sacrificing resolution. nih.gov This increased speed enhances laboratory productivity and reduces solvent consumption. The higher resolution and narrower peaks afforded by UHPLC also lead to improved sensitivity, which is beneficial for the detection and quantification of low-level impurities. researchgate.net When coupled with mass spectrometry, UHPLC-MS provides a powerful platform for the rapid and sensitive analysis of complex samples containing this compound. nih.gov
| Parameter | Typical Condition | Advantage over HPLC |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 or C8, < 2 µm | Higher efficiency and resolution. |
| Mobile Phase | Similar to HPLC (e.g., Water/Acetonitrile with 0.1% Formic Acid) | Formic acid is often preferred for MS compatibility. |
| Gradient | Rapid, steep gradients | Significantly shorter run times. |
| Flow Rate | 0.4 - 0.8 mL/min | Optimized for smaller particle size columns. |
| System Pressure | 600 - 1200 bar | Higher pressure capability is required for sub-2 µm particles. |
| Benefit | High-throughput analysis, improved resolution, and sensitivity. | Faster method development and quality control. |
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for confirming the identity and structural features of this compound. These methods provide information on the presence of key functional groups, the integrity of the molecular structure, and can also be used for quantitative analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Integrity Verification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to verify the structural integrity of this compound. By measuring the absorption of infrared radiation by the molecule, an FTIR spectrum provides a "fingerprint" based on the vibrational frequencies of its functional groups. libretexts.org This allows for the confirmation of the presence of the key structural components: the Fmoc protecting group, the thienyl ring, and the amino acid backbone. nih.govresearchgate.net
The analysis of the FTIR spectrum of this compound would involve identifying characteristic absorption bands. The Fmoc group exhibits distinct peaks, including those for the aromatic C-H stretching of the fluorenyl rings and the C=O stretching of the carbamate. The thienyl group will show characteristic C-H and C=C stretching vibrations associated with the aromatic ring. The glycine (B1666218) backbone will contribute signals from the carboxylic acid O-H and C=O stretching, as well as N-H stretching from the protected amine. The presence of all these expected peaks confirms that the molecule is intact and has not undergone degradation. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Fmoc Group (Fluorenyl) | Aromatic C-H Stretch | ~3100 - 3000 |
| Fmoc Group (Carbamate) | C=O Stretch | ~1720 - 1690 |
| Carboxylic Acid | O-H Stretch | ~3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | ~1760 - 1690 |
| Amine (Fmoc-protected) | N-H Stretch | ~3400 - 3300 |
| Thienyl Ring | Aromatic C=C Stretch | ~1600 - 1450 |
Raman Spectroscopy in Conformational and Vibrational Analysis
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides detailed information about the molecular structure and conformation of this compound. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic structures of the fluorenyl and thienyl rings. scispace.com
In the context of this compound, Raman spectroscopy can be used to study the vibrational modes of the sulfur-containing thienyl ring, which often give rise to strong Raman signals. It can also provide insights into the conformational state of the molecule, as the vibrational frequencies of certain modes can be sensitive to the local environment and molecular geometry. acs.org This can be valuable for studying the solid-state packing of the crystalline amino acid derivative or for observing conformational changes upon its incorporation into a peptide chain. scispace.com
| Functional Group | Vibrational Mode | Potential Raman Shift (cm-1) |
|---|---|---|
| Thienyl Ring | Ring Breathing Mode | ~800 - 700 |
| Thienyl Ring | C-S Stretch | ~700 - 600 |
| Fmoc Group (Fluorenyl) | Aromatic Ring Breathing | ~1000 |
| Fmoc Group (Fluorenyl) | C=C Stretch | ~1600 |
| Carboxylic Acid | C=O Stretch | ~1680 - 1640 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Group Quantification and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of the Fmoc group, which is essential for monitoring the progress of reactions in solid-phase peptide synthesis (SPPS) and for determining the loading of the first amino acid onto the resin. iris-biotech.de The fluorenyl group of the Fmoc protector is a strong chromophore with a distinct UV absorbance profile. tec5usa.com
The most common application of UV-Vis spectroscopy in this context is the monitoring of Fmoc deprotection. chempep.com During SPPS, the Fmoc group is removed by treatment with a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). mostwiedzy.pl This cleavage reaction releases dibenzofulvene (DBF), which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. nih.gov This adduct has a strong UV absorbance maximum at approximately 301 nm. iris-biotech.deluxembourg-bio.com By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group cleaved can be quantified using the Beer-Lambert law. This allows for the real-time monitoring of the reaction's completion and for the calculation of the peptide-resin loading. nih.govnih.gov
| Analyte | Wavelength (λmax) | Application |
|---|---|---|
| Fmoc Group (intact) | ~265 nm, ~290 nm | General detection of Fmoc-protected species. |
| Piperidine-Dibenzofulvene Adduct | ~301 nm | Quantification of Fmoc group cleavage during SPPS. mostwiedzy.plnih.gov |
| Piperidine-Dibenzofulvene Adduct | ~289.8 nm | Alternative wavelength for quantification, potentially reducing errors from wavelength inaccuracy. nih.gov |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise confirmation of its molecular identity and a detailed profile of potential impurities. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are routinely employed to determine the molecular weight of the compound. These methods are highly sensitive and generate ions with minimal fragmentation, allowing for the accurate measurement of the molecular ion, which for this compound is 379.44 g/mol sigmaaldrich.com.
Impurity profiling is critical for ensuring the quality and reliability of this compound used in peptide synthesis. The manufacturing process of Fmoc-protected amino acids can introduce several predictable impurities arising from side reactions. merckmillipore.comsigmaaldrich.com Mass spectrometry, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), is a powerful tool for detecting and identifying these trace-level impurities.
Common process-related impurities include:
Dipeptide formation (Fmoc-Xaa-Xaa-OH): Unwanted carboxyl activation during the introduction of the Fmoc group can lead to the formation of a dipeptide where two molecules of thienylglycine are linked. nih.govresearchgate.net
β-Alanine adducts (Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH): These impurities can arise from a Lossen-type rearrangement of the reagent used for Fmoc protection, such as 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide. nih.govresearchgate.net
Free amino acid: Incomplete reaction with the Fmoc reagent can leave residual unprotected (R)-3-Thienylglycine. merckmillipore.comsigmaaldrich.com
Residual acetic acid: While not directly detected as a peptide impurity by MS, its presence can lead to N-terminal acetylation of the peptide chain during synthesis, resulting in truncated sequences. sigmaaldrich.comnih.gov
High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of these impurities, aiding in their definitive identification. By analyzing the mass-to-charge ratios of unexpected peaks in the spectrum, researchers can quickly identify and quantify synthesis-related by-products. kcl.ac.uk
| Impurity Type | Description | Expected Mass Difference from Parent Compound (this compound) |
|---|---|---|
| Dipeptide Adduct | Formation of Fmoc-(R)-3-Thienylglycyl-(R)-3-Thienylglycine | +140.17 Da (Mass of C6H7NO2S) |
| β-Alanine Adduct | Insertion of a β-alanine residue | +71.08 Da (Mass of C3H5NO) |
| Free Amino Acid | Unreacted (R)-3-Thienylglycine | -222.26 Da (Mass of Fmoc group, C15H11O2) |
| Acetylated Product (in subsequent peptide synthesis) | N-terminal capping by acetic acid impurity | +42.04 Da (Mass of Acetyl group, C2H2O) |
MALDI Imaging Mass Spectrometry in Metabolite Localization Research
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly within tissue sections without the need for biological labels. researchgate.netresearchgate.net While research specifically detailing the use of MALDI-IMS on this compound is not prevalent, the methodology is highly applicable to studying the distribution of this compound or its resulting peptide and metabolite derivatives in biological systems. MALDI-IMS can map the localization of drugs, metabolites, peptides, and proteins within the complex architecture of tissues. researchgate.netnih.gov
The analysis of small molecules like amino acid derivatives by MALDI-IMS can be challenging due to low ionization efficiency and spectral interference from the MALDI matrix itself. nih.gov To overcome these limitations, on-tissue chemical derivatization strategies are often employed. nih.gov This involves applying a reagent to the tissue section that reacts with the target analyte—in this case, the amino group of a thienylglycine-containing metabolite—to attach a chemical tag. This tag enhances ionization efficiency and shifts the mass of the analyte to a region of the spectrum with less interference, thereby increasing detection sensitivity. nih.gov
The general workflow for a MALDI-IMS experiment involves:
Sample Preparation: A thin section of tissue is mounted onto a conductive slide. nih.gov
Matrix Application: A suitable matrix compound (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)) is uniformly applied over the tissue, often via robotic spotting or nebulization. nih.govnih.gov
Data Acquisition: A laser is rastered across the tissue surface. At each spot, the laser desorbs and ionizes molecules from the tissue, which are then analyzed by a time-of-flight (TOF) mass analyzer to generate a mass spectrum. nih.gov
Image Generation: The intensity of specific mass signals corresponding to the analyte of interest is plotted for each coordinate, creating a two-dimensional map of its distribution across the tissue. researchgate.net
This technique could be instrumental in pharmaceutical research to visualize how a peptide containing (R)-3-thienylglycine distributes within a target organ or to study the localization of its metabolites, providing crucial insights into pharmacokinetics and target engagement.
| Parameter | Description | Relevance for Thienylglycine Derivatives |
|---|---|---|
| Matrix Selection | Choice of organic acid matrix (e.g., CHCA, DHB) that co-crystallizes with the analyte and absorbs laser energy. nih.gov | DHB is often selected for small molecules and can provide good signal intensity with lower metabolite delocalization. nih.gov |
| Spatial Resolution | The size of the laser spot, determining the detail level of the resulting image. Typically ranges from 10–100 μm. nih.gov | Allows for localization studies at the tissue-substructure level. |
| Chemical Derivatization | On-tissue reaction to improve ionization efficiency and specificity for small, polar molecules. nih.gov | Essential for enhancing the detection of amino-containing metabolites in complex biological samples. nih.gov |
| Mass Analyzer | Time-of-Flight (TOF) is common, but high-resolution analyzers like Fourier-transform ion cyclotron resonance (FT-ICR) provide greater mass accuracy. nih.gov | High mass accuracy is crucial for distinguishing the analyte from other endogenous molecules with similar masses. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and stereochemical assignment of this compound. Both ¹H and ¹³C NMR are used to confirm the molecular structure by providing detailed information about the chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum would confirm the presence of all key structural motifs:
Fmoc Group: Characteristic signals for the aromatic protons of the fluorenyl group.
Thienyl Group: Distinct signals for the protons on the five-membered sulfur-containing aromatic ring.
Glycine Backbone: Signals corresponding to the α-proton and the amine proton.
Similarly, the ¹³C NMR spectrum provides complementary data, showing signals for each unique carbon atom, including the carbonyl carbons of the carboxylic acid and the carbamate, as well as the carbons of the aromatic rings. researchgate.net
Crucially, NMR is vital for confirming the stereochemical integrity of the chiral center. The enantiomeric purity of this compound can be assessed using NMR in conjunction with chiral auxiliaries. These can be chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.orgmdpi.com
Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid, react with the analyte to form diastereomers. mdpi.com Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Chiral Solvating Agents (CSAs): These agents form transient, weak diastereomeric complexes with the enantiomers of the analyte. rsc.org This interaction is sufficient to induce small but measurable differences in the chemical shifts (Δδ) for the protons of the R- and S-enantiomers, enabling the determination of enantiomeric excess. rsc.org
The use of these chiral recognition methods is essential to verify that racemization has not occurred during the synthesis and purification of the (R)-enantiomer.
| Nucleus | Structural Moiety | Expected Chemical Shift (δ) Range (ppm) | Information Provided |
|---|---|---|---|
| ¹H | Fmoc Aromatic Protons | ~7.3 - 7.9 | Confirms presence and integrity of the Fmoc protecting group. |
| ¹H | Thienyl Protons | ~7.0 - 7.5 | Confirms presence of the thienyl side chain. |
| ¹H | α-Proton (CH) | ~5.0 - 5.5 | Signal's multiplicity provides information on adjacent protons. |
| ¹H | Amine Proton (NH) | ~8.0 - 9.0 | Confirms the presence of the N-H bond. |
| ¹³C | Carboxyl Carbon (COOH) | ~170 - 175 | Confirms the presence of the carboxylic acid group. researchgate.net |
| ¹³C | Carbamate Carbon (N-COO-) | ~155 - 160 | Confirms the urethane (B1682113) linkage of the Fmoc group. researchgate.net |
| ¹³C | Fmoc & Thienyl Aromatic Carbons | ~120 - 145 | Confirms the carbon skeleton of the aromatic systems. |
Derivatization Strategies and Their Impact in Research
Pre-column Derivatization with Fmoc-Cl for Amino Acid Profiling
Pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely employed technique for the analysis of amino acids, including Fmoc-(R)-3-Thienylglycine, by high-performance liquid chromatography (HPLC). creative-proteomics.comresearchgate.net This method is favored for its ability to react with both primary and secondary amines, yielding highly fluorescent and UV-active derivatives that are stable. creative-proteomics.comusp.org The reaction proceeds rapidly under mild, alkaline conditions, typically in a borate (B1201080) buffer, and is generally complete within minutes. usp.orgoup.com
The primary advantage of using Fmoc-Cl is the enhanced sensitivity it provides, allowing for the detection of amino acids at picomolar concentrations. nih.gov However, a notable drawback is the intrinsic fluorescence of the main byproduct, Fmoc-OH, which can interfere with the quantification of the derivatized amino acids. creative-proteomics.com To mitigate this, excess Fmoc-Cl can be quenched with a hydrophobic amine like 1-adamantanamine to form a non-interfering adduct. scispace.com
For comprehensive amino acid profiling, Fmoc-Cl is often used in conjunction with o-phthaldialdehyde (OPA). spkx.net.cnresearchgate.netnih.govjasco-global.comjascoinc.com OPA selectively reacts with primary amines, while Fmoc-Cl derivatizes the secondary amines, allowing for the simultaneous analysis of all amino acids in a sample. creative-proteomics.comnih.gov
Table 1: Optimized Conditions for Pre-column Derivatization of Amino Acids with Fmoc-Cl
| Parameter | Optimized Condition | Rationale |
| pH | 8.0 - 9.2 | Ensures the amino group is deprotonated and nucleophilic for reaction with Fmoc-Cl. oup.comnih.govconicet.gov.ar |
| Buffer | Borate Buffer (0.2-0.4 M) | Provides a stable alkaline environment for the derivatization reaction. oup.comconicet.gov.ar |
| Fmoc-Cl/Amino Acid Ratio | 5.5:1 to 10:1 | A molar excess of Fmoc-Cl ensures complete derivatization of the amino acid. nih.govconicet.gov.ar |
| Reaction Time | 1 - 20 minutes | The reaction is rapid, with longer times ensuring completion for less reactive amino acids. oup.comnih.govscielo.br |
| Temperature | Room Temperature | The reaction proceeds efficiently without the need for heating. scielo.br |
| Quenching Agent | 1-Adamantanamine (ADAM) | Reacts with excess Fmoc-Cl to prevent the formation of interfering Fmoc-OH. scispace.com |
On-Tissue Derivatization for Spatially Resolved Metabolomics
On-tissue derivatization is an emerging technique in mass spectrometry imaging (MSI) that enhances the detection and spatial localization of metabolites directly within tissue sections. acs.orgnih.govmdpi.comnih.govmaastrichtuniversity.nlproquest.comresearchgate.net This methodology is particularly valuable for visualizing the distribution of small molecules like amino acids, which may otherwise suffer from poor ionization efficiency or be present at low concentrations. proquest.comnih.gov For a molecule like this compound, which possesses a carboxylic acid group, on-tissue derivatization can be employed to improve its detection in mass spectrometry imaging experiments.
The core principle of on-tissue derivatization involves the application of a reagent that reacts with a specific functional group on the target analyte to introduce a readily ionizable tag. maastrichtuniversity.nlresearchgate.net This chemical modification increases the analyte's ionization efficiency, leading to a significant enhancement in signal intensity. nih.govmdpi.comnih.gov Various reagents have been developed to target different functional groups; for instance, reagents are available to derivatize carboxyl groups, aldehydes, and amines. acs.org
While specific on-tissue derivatization studies for this compound have not been extensively reported, the existing methodologies for carboxyl-containing compounds provide a clear pathway for its analysis. The derivatization would likely involve spraying the tissue section with a reagent that specifically reacts with the carboxylic acid moiety of the thienylglycine portion of the molecule, thereby improving its visualization in spatially resolved metabolomic studies.
Mechanistic Studies of Fmoc Deprotection and Dibenzofulvene Adduct Formation
The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis and is achieved through a base-catalyzed elimination reaction. nih.govspringernature.com The mechanism proceeds in two distinct steps. First, a base, typically a secondary amine such as piperidine (B6355638), abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. nih.govspringernature.comresearchgate.netnih.gov This initial deprotonation is the rate-determining step.
Functional Derivatization of the Thienyl Moiety for Modified Bioactivity
The thienyl group is a versatile heterocyclic scaffold that is present in a wide array of biologically active compounds. derpharmachemica.comwikipedia.org The derivatization of the thienyl moiety in molecules like this compound offers a promising avenue for modulating their biological activity. researchgate.net The electronic properties and steric profile of the thiophene (B33073) ring can be readily altered through various chemical modifications, leading to changes in how the molecule interacts with biological targets. researchgate.net
Research has shown that the introduction of different substituents onto the thiophene ring can lead to a diverse range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govacs.org For instance, the synthesis of various thienylpyridines and related fused heterocyclic compounds has yielded molecules with promising antibacterial, antifungal, and cytotoxic activities against cancer cell lines. africaresearchconnects.com
In the context of drug design, the thiophene ring is often considered a bioisostere of the benzene (B151609) ring. wikipedia.org This means that replacing a phenyl group with a thienyl group in a biologically active compound can often maintain or even enhance its activity. wikipedia.org This principle can be applied to the design of novel derivatives of thienylglycine, where modifications to the thienyl ring could be explored to develop compounds with tailored biological profiles. For example, the introduction of functional groups that can participate in specific interactions with a biological target, such as hydrogen bonding or metal coordination, could lead to enhanced potency or selectivity. Further research into the functional derivatization of the thienyl moiety of this compound and related compounds holds significant potential for the discovery of new therapeutic agents. acs.orgnih.govmdpi.com
Future Perspectives and Emerging Research Directions
Computational Chemistry and Molecular Modeling for Predictive SAR and Peptide Design
Computational approaches are becoming indispensable for accelerating the design and optimization of peptides containing unnatural amino acids like thienylglycine. These methods allow for the prediction of peptide structure, binding affinity, and other properties, thereby reducing the reliance on time-consuming and expensive empirical screening.
One powerful technique is thermodynamic integration (TI), which can be accelerated by graphics processing units (GPUs) to facilitate rapid and accurate binding affinity predictions for peptide optimization. nih.gov This approach can predict beneficial mutations, incorporating both canonical and non-canonical amino acids, to enhance binding to therapeutic targets. nih.gov Molecular dynamics simulations are also used to model the behavior of peptides in solution, providing insights into the ensemble of conformations a peptide can adopt, which is crucial for understanding its biological activity. youtube.com
For predicting structure-activity relationships (SAR), quantitative structure-activity relationship (QSAR) models are being developed. These models can correlate the structural features of a series of peptides with their biological activity, such as receptor activation, to guide the design of more potent compounds. mdpi.com More recently, deep learning networks like AlphaFold are being adapted for the structural prediction and de novo design of cyclic peptides, a class of molecules with significant therapeutic potential. youtube.com These computational tools are enabling a more rational, structure-based approach to designing thienylglycine-containing peptides with predefined structures and functions. youtube.comyoutube.com
Integration of Fmoc-(R)-3-Thienylglycine in Bioconjugation and Chemical Biology Tools
The thienyl side chain of this compound offers unique chemical handles that are being exploited in the fields of bioconjugation and chemical biology. chemimpex.com Bioconjugation, the process of linking biomolecules, is essential for creating targeted drug delivery systems, diagnostic tools, and advanced therapeutic agents. chemimpex.comchemimpex.com The incorporation of thienylglycine into peptides can facilitate their attachment to other molecules or surfaces, a critical step in developing these sophisticated biomedical tools. chemimpex.com
The distinct properties of the thiophene (B33073) ring are also being investigated for applications in materials science, such as the creation of functional materials like sensors and catalysts. chemimpex.com In the broader context of chemical biology, researchers are developing innovative tools to control and visualize biological processes with high precision. nih.gov For example, synthetic "caged" lipid derivatives can be activated by light to release a signaling molecule at a specific time and location within a cell. nih.gov Similarly, photoswitchable molecules can be used to turn biological activity on or off. nih.gov The integration of thienylglycine into peptides could enable the development of analogous tools, where the thiophene moiety acts as a trigger or a reporter, allowing for precise spatiotemporal control over peptide function in living systems.
Advancements in Automated Peptide Synthesis and High-Throughput Screening for Thienylglycine-Containing Compounds
The discovery of novel therapeutic peptides relies on the ability to synthesize and screen large libraries of compounds efficiently. Recent advancements in automation have revolutionized this process. Modern automated peptide synthesizers, building on the principles of solid-phase peptide synthesis (SPPS), have significantly increased the efficiency, reproducibility, and throughput of peptide production. nih.govpeptidescientific.comamericanpeptidesociety.org These systems can perform the repetitive cycles of deprotection, coupling, and washing with minimal human intervention, and many now incorporate heating capabilities to improve reaction efficiency, especially for difficult sequences. americanpeptidesociety.orgbeilstein-journals.org
The development of high-throughput synthesizers allows for the parallel synthesis of a large number of peptides, creating extensive libraries for screening. nih.govnih.gov These libraries can then be evaluated using high-throughput screening (HTS) technologies. creative-peptides.com HTS uses automated, miniaturized assays, often in 96-, 384-, or 1536-well microplate formats, to rapidly test tens of thousands of compounds for a specific biological activity. creative-peptides.combmglabtech.com Techniques like SPOT-synthesis on cellulose (B213188) membranes further enable the creation of peptide arrays for systematic screening. nih.gov The combination of automated, high-throughput synthesis and screening provides a powerful platform for discovering and optimizing novel bioactive peptides containing this compound for a wide range of therapeutic applications. magellanbioscience.comnih.gov
Data Tables
Table 1: Emerging Research Directions and Key Technologies
| Research Area | Key Technologies & Innovations | Application in Thienylglycine Research | References |
|---|---|---|---|
| Stereo-Controlled Synthesis | Photoredox Catalysis, Ring-Rearrangement Metathesis (RRM), Lithiation-Borylation | Creation of novel thienylglycine analogs with precise stereochemistry for enhanced biological activity. | nih.govresearchgate.netnih.govnih.gov |
| Computational Peptide Design | GPU-Accelerated Thermodynamic Integration (TI), Molecular Dynamics (MD), QSAR, Deep Learning (AlphaFold) | Predictive modeling of peptide structure and binding affinity to accelerate the design of potent and selective therapeutic peptides. | nih.govyoutube.commdpi.comyoutube.com |
| Bioconjugation & Chemical Biology | Site-Specific Ligation Chemistry, "Caged" Compounds, Photoswitchable Moieties | Development of targeted drug-delivery systems, diagnostic probes, and functional materials. Creation of tools for precise control of peptide activity. | chemimpex.comchemimpex.comnih.gov |
| Automated Synthesis & Screening | Microwave-Assisted SPPS, Parallel Peptide Synthesizers, High-Throughput Screening (HTS), SPOT-Synthesis | Rapid synthesis and evaluation of large libraries of thienylglycine-containing peptides to accelerate drug discovery. | peptidescientific.combeilstein-journals.orgcreative-peptides.comnih.gov |
Q & A
Q. What is the primary role of Fmoc-(R)-3-Thienylglycine in solid-phase peptide synthesis (SPPS)?
this compound is a chiral, Fmoc-protected amino acid derivative used to introduce thienyl-modified glycine residues into peptide sequences. The Fmoc group enables temporary protection of the α-amino group during SPPS, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while retaining side-chain stability. Its thienyl side chain can influence peptide conformation and interactions, making it valuable for studying structure-activity relationships in bioactive peptides .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store the compound in a desiccator at -20°C to prevent moisture absorption and degradation. Prolonged exposure to light, heat (>25°C), or acidic/basic environments should be avoided, as these conditions may lead to Fmoc cleavage or racemization. Use airtight glass containers to minimize oxidation of the thienyl group .
Q. Which analytical methods are used to assess the purity and enantiomeric integrity of this compound?
- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance) under gradient elution (e.g., acetonitrile/water with 0.1% TFA).
- NMR : ¹H/¹³C NMR to confirm structural integrity, with emphasis on the thienyl proton environment (δ 6.8–7.2 ppm).
- Chiral HPLC : To verify enantiomeric purity (>99% for research-grade material) using chiral stationary phases (e.g., Chiralpak IA) .
Advanced Research Questions
Q. How can coupling efficiency of this compound in SPPS be optimized?
- Coupling Agents : Use HATU or DIC/Oxyma Pure for sterically hindered residues, as they reduce racemization risk compared to HOBt/DIC .
- Solvent Systems : Anhydrous DMF or NMP with 0.1 M concentrations of the amino acid.
- Monitoring : Perform Kaiser tests or FTIR to detect free amines post-coupling. Double couplings (10–30 min each) may be required for incomplete reactions .
Q. What advanced techniques confirm the stereochemical integrity of this compound in synthesized peptides?
- Circular Dichroism (CD) : Detect conformational changes induced by the thienyl group in α-helical or β-sheet regions.
- X-ray Crystallography : Resolve atomic-level details of peptide-thienyl interactions (e.g., π-stacking with aromatic residues).
- 19F-NMR : If fluorinated analogs are synthesized, as shown in Mosher amide analysis protocols .
Q. How can researchers address low yields when incorporating this compound into hydrophobic peptide sequences?
Low yields often stem from aggregation or steric hindrance. Mitigation strategies include:
- Solvent Additives : 2,2,2-Trifluoroethanol (TFE) or DMSO (10–20%) to improve solubility.
- Microwave-Assisted SPPS : Enhances coupling kinetics for challenging residues.
- Pseudoproline Dipeptides : Insertion of these motifs reduces chain aggregation during elongation .
Q. What synthetic strategies minimize racemization during this compound incorporation?
- Low-Temperature Coupling : Perform reactions at 4°C to slow base-catalyzed racemization.
- Additives : Add 0.1 M HOBt or Oxyma to suppress side reactions.
- Deprotection Time : Limit piperidine exposure to ≤2 min per cycle .
Q. How to design studies investigating the thienyl group’s impact on peptide conformational dynamics?
- Comparative Analysis : Synthesize peptides with this compound vs. natural glycine or phenylalanine analogs.
- Molecular Dynamics (MD) Simulations : Model thienyl interactions with neighboring residues (e.g., hydrophobic pockets).
- Biological Assays : Test binding affinity (e.g., SPR) to correlate conformational changes with functional outcomes .
Methodological Considerations for Data Analysis
Q. How should researchers resolve contradictions in reported synthesis yields for this compound-containing peptides?
- Reproducibility Checks : Validate protocols using standardized reagents and equipment (e.g., automated synthesizers).
- Batch Analysis : Compare purity certificates (COA) of starting materials to rule out supplier variability.
- Statistical Tools : Apply ANOVA to identify significant variables (e.g., coupling agents, solvents) across studies .
Q. What frameworks ensure rigorous experimental design for studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
